molecular formula C9H9ClFN3O B2518971 {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1435804-53-7

{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Cat. No.: B2518971
CAS No.: 1435804-53-7
M. Wt: 229.64
InChI Key: ZFMRGLFHKIRASG-UHFFFAOYSA-N
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Description

{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the amine group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting compound is then reacted with a fluorinated benzene derivative to introduce the fluorophenyl group. Finally, the amine group is introduced through a substitution reaction, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
  • {[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
  • {[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Uniqueness

The uniqueness of {[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRGLFHKIRASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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